molecular formula C12H8Cl2O B1615466 3,4'-Dichloro-4-biphenylol CAS No. 53905-31-0

3,4'-Dichloro-4-biphenylol

Cat. No.: B1615466
CAS No.: 53905-31-0
M. Wt: 239.09 g/mol
InChI Key: UHKLHHYQCUBQDI-UHFFFAOYSA-N
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Description

3,4’-Dichloro-4-biphenylol is a chemical compound belonging to the family of biphenyl derivatives. It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a biphenyl structure. This compound is known for its unique chemical properties, making it valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4’-Dichloro-4-biphenylol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses boronic acids or esters as reagents and palladium catalysts to form carbon-carbon bonds. The reaction conditions are generally mild and functional group tolerant .

Another method involves the coupling of 3,4-dichlorophenylboronic acid with 4-bromo-phenol in the presence of a palladium catalyst and a base. The reaction is carried out under nitrogen protection at elevated temperatures to yield 3,4’-Dichloro-4-biphenylol .

Industrial Production Methods

In industrial settings, the production of 3,4’-Dichloro-4-biphenylol often involves large-scale reactions using similar coupling techniques. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3,4’-Dichloro-4-biphenylol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the chlorine atoms or modify the hydroxyl group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted biphenyl derivatives .

Scientific Research Applications

3,4’-Dichloro-4-biphenylol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4’-Dichloro-4-biphenylol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, affecting their activity. The chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3,3’-Dichloro-4-biphenylol: Similar structure but with chlorine atoms in different positions.

    4,4’-Dichloro-4-biphenylol: Another biphenyl derivative with chlorine atoms at different positions.

    2,4’-Dichloro-4-biphenylol: A compound with chlorine atoms in different positions on the biphenyl ring.

Uniqueness

3,4’-Dichloro-4-biphenylol is unique due to its specific arrangement of chlorine atoms and the hydroxyl group. This arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-chloro-4-(4-chlorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O/c13-10-4-1-8(2-5-10)9-3-6-12(15)11(14)7-9/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKLHHYQCUBQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60968692
Record name 3,4'-Dichloro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53905-31-0
Record name (1,1'-Biphenyl)-4-ol, 3',4'-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053905310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4'-Dichloro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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